Bicyclo[2.2.1]heptane-2,7-diol

asymmetric synthesis chiral resolution enzymatic catalysis

Bicyclo[2.2.1]heptane-2,7-diol (synonym: norbornane-2,7-diol) is a saturated bicyclic diol with molecular formula C₇H₁₂O₂ and molecular weight 128.17 g/mol, featuring two secondary hydroxyl groups at the 2- and 7-positions of the norbornane scaffold. Its computed logP is 0.1, with zero rotatable bonds, a boiling point of 300 °C at 760 mmHg, and a flash point of 153.6 °C.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 5888-34-6
Cat. No. B15348859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.1]heptane-2,7-diol
CAS5888-34-6
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CC2C(CC1C2O)O
InChIInChI=1S/C7H12O2/c8-6-3-4-1-2-5(6)7(4)9/h4-9H,1-3H2
InChIKeyPRUUDNOIZWXFSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.1]heptane-2,7-diol (CAS 5888-34-6): Procurement-Relevant Structural and Physicochemical Profile


Bicyclo[2.2.1]heptane-2,7-diol (synonym: norbornane-2,7-diol) is a saturated bicyclic diol with molecular formula C₇H₁₂O₂ and molecular weight 128.17 g/mol, featuring two secondary hydroxyl groups at the 2- and 7-positions of the norbornane scaffold [1]. Its computed logP is 0.1, with zero rotatable bonds, a boiling point of 300 °C at 760 mmHg, and a flash point of 153.6 °C . The compound possesses a rigid, pre-organized molecular architecture that distinguishes it from other bicyclo[2.2.1]heptane diol positional isomers and underpins its utility as a chiral building block and polymer precursor [2].

Why Generic Substitution of Bicyclo[2.2.1]heptane-2,7-diol with Other Norbornane Diol Isomers Fails in Demanding Applications


Although all bicyclo[2.2.1]heptane diol positional isomers share the same molecular formula (C₇H₁₂O₂) and similar molecular weight, the 2,7-substitution pattern produces a unique syn-relationship between the hydroxyl groups that is absent in the 2,3- and 2,5-isomers [1]. This geometry dictates fundamentally different metal-chelation behavior, polymer backbone architecture, and physicochemical properties—including a boiling point (300 °C) that is 23 °C higher than the 2,5-diol (277 °C) and 16 °C higher than the 2,3-diol (284 °C) . The acid-catalyzed ring-opening rearrangement that specifically generates the exo-2-syn-7-diol from norbornane epoxides is not accessible to other isomers, making the 2,7-diol the only viable scaffold for condensation polymer strategies in 157 nm photoresist materials [2]. Consequently, procurement decisions that treat norbornane diols as interchangeable commodities risk compromised enantioselectivity, altered polymer thermal properties, or complete synthetic failure in structure-sensitive applications.

Product-Specific Quantitative Evidence Guide: Bicyclo[2.2.1]heptane-2,7-diol vs. Comparator Norbornane Diols


Enantiomeric Excess in Chiral Resolution: Lipase-Catalyzed Route Delivers 99% ee for 2,7-Diol vs. 30% ee for Microsomal Hydrolysis Method

The enantiopure (2R,7S)- and (2S,7R)-bicyclo[2.2.1]heptane-syn-2,7-diol can be obtained with enantiomeric excess (ee) values up to 99% via lipase-catalyzed transesterification of racemic precursors, as demonstrated by Martins et al. [1]. In contrast, the alternative enzymatic hydrolysis of exo-2,3-epoxy-norbornane using rabbit liver microsomal epoxide hydrolase generates the same (2R,7S)-diol but with a significantly lower ee of only 30 ± 2% [2]. For procurement decisions, this 69-percentage-point gap in ee translates directly into the difference between a material suitable for enantioselective catalysis and one requiring additional costly purification steps.

asymmetric synthesis chiral resolution enzymatic catalysis

Boiling Point Differentiation: 2,7-Diol Exhibits 300 °C bp vs. 2,5-Diol at 277 °C and 2,3-Diol at 284 °C

Bicyclo[2.2.1]heptane-2,7-diol has a reported boiling point of 300 °C at 760 mmHg . Under identical pressure conditions, the 2,5-positional isomer boils at 276.6 °C , and the 2,3-isomer boils at 283.9 °C . The 2,7-diol thus exhibits the highest boiling point among the three unsubstituted norbornane diol positional isomers, consistent with its unique hydrogen-bonding geometry and reduced conformational flexibility (zero rotatable bonds vs. the 2,5-isomer) [1].

physicochemical properties thermal stability distillation purification

Acid-Catalyzed Epoxide Rearrangement: Exclusive Access to exo-2-syn-7-Diol Scaffold for 157 nm Photoresist Polycarbonates

Grayson et al. demonstrated that acid-catalyzed ring opening of exo-norbornene oxide selectively yields exo-2-syn-7-dihydroxynorbornane (the 2,7-diol) rather than the expected trans-2,3-diol, due to a rearrangement pathway that is stereoelectronically unique to the norbornane framework [1]. The Willson group subsequently exploited this property: the acid-rearranged 2,7-diol was converted to its dichloroformate at 0 °C and copolymerized with cis-diols to produce polycarbonates targeted for 157 nm photoresist applications [2]. Traditional addition and radical polymerization of fluorinated norbornene monomers had failed for these applications, making the 2,7-diol condensation route the only viable pathway [1]. The 2,3- and 2,5-diol isomers cannot be accessed via this rearrangement and do not provide the same polymer backbone architecture.

photoresist materials condensation polymerization 157 nm lithography

Conformational Rigidity: Zero Rotatable Bonds in 2,7-Diol Framework Enhance Ligand Pre-Organization vs. Competing Diols

The bicyclo[2.2.1]heptane-2,7-diol scaffold possesses zero rotatable bonds, as computed by PubChem [1]. This absolute conformational rigidity is a direct consequence of the syn-2,7-substitution pattern on the already constrained norbornane framework. Martins et al. explicitly note that this rigid molecular structure and favorable stereochemistry for metal coordination make the enantiopure 2,7-diol a promising chiral ligand for asymmetric synthesis [2]. By contrast, the 2,5-diol and 2,3-diol frameworks, while also bicyclic, exhibit different hydroxyl group geometries that alter both the chelate bite angle and the degree of conformational pre-organization upon metal binding [3].

conformational analysis chiral ligand design molecular rigidity

Mass Spectrometric Differentiation: Positional Isomers of Bicyclo[2.2.1]heptane Diols Are Unambiguously Distinguishable by Fragmentation Patterns

Kossmehl and co-workers demonstrated that all positional isomers of bicyclo[2.2.1]heptanediols—including the 2,7-, 2,3-, and 2,5-isomers—as well as their stereoisomers can be distinguished from one another by their mass spectrometric fragmentation patterns [1]. This provides an analytical basis for identity confirmation and purity assessment of the 2,7-diol in procurement specifications. Unlike melting point or boiling point measurements alone, which may overlap or be unavailable for certain isomers, mass spectrometric fingerprinting offers unambiguous isomer identification.

quality control mass spectrometry isomer identification

Best Research and Industrial Application Scenarios for Bicyclo[2.2.1]heptane-2,7-diol (CAS 5888-34-6)


Enantioselective Catalysis: Chiral Bidentate Ligand Synthesis Requiring ≥95% ee

Research groups developing chiral metal catalysts for asymmetric C–C bond formation should specify enantiopure bicyclo[2.2.1]heptane-2,7-diol (ee up to 99% via lipase-catalyzed resolution) rather than accepting racemic or low-ee material from alternative enzymatic routes (which yield only ~30% ee) [1]. The rigid, pre-organized syn-diol geometry provides a defined chelation environment that is fundamentally distinct from 2,3- and 2,5-diol ligands, directly impacting enantioselectivity in reactions such as diethylzinc addition to benzaldehyde [2].

157 nm Photoresist Polymer Development: Condensation Polycarbonate Monomer

For materials scientists developing next-generation photoresist polymers, the exo-2-syn-7-diol is the required monomer intermediate because traditional addition/radical polymerization of fluorinated norbornene monomers has demonstrably failed for 157 nm resist applications [3]. The acid-rearranged 2,7-diol uniquely enables the dichloroformate trapping and subsequent polycondensation pathway that produces the target polycarbonate architecture [4]. No alternative norbornane diol isomer can substitute in this synthetic sequence.

High-Temperature Polymer and Copolymer Formulations Utilizing Cyclic Formal Chemistry

Industrial polymer chemists formulating trioxane-based copolymers can exploit the norbornane-2,7-diol scaffold, which is specifically claimed as a comonomer in US Patent 3,442,864 for producing cyclic formals that copolymerize with trioxane at 98–99.75 mol% loading [5]. The 2,7-diol's higher boiling point (300 °C) and thermal robustness relative to other norbornane diols (2,5-diol: 277 °C; 2,3-diol: 284 °C) provide an advantage in melt-processing and high-temperature copolymerization conditions .

Analytical Reference Standard for Isomer-Specific Quality Control in Procurement

Quality control laboratories responsible for verifying the identity of incoming norbornane diol shipments should employ the mass spectrometric fragmentation fingerprints established by Kossmehl et al., which unambiguously distinguish the 2,7-diol from all other bicyclo[2.2.1]heptane diol positional and stereoisomers [6]. Incorporating this analytical method into incoming material specifications eliminates the risk of isomer misassignment that boiling point or density measurements alone cannot resolve.

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